Cas no 1211617-03-6 (Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride)

Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride is a piperidine derivative with a fluorobenzyl substitution, commonly utilized as a key intermediate in pharmaceutical synthesis. Its structural features, including the 4-amino and ester functional groups, enhance its reactivity and versatility in medicinal chemistry applications. The dihydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly valuable in the development of bioactive molecules, such as CNS-targeting agents, due to its piperidine scaffold and fluorinated aromatic moiety. Its well-defined chemical properties make it suitable for precise synthetic modifications, supporting research in drug discovery and development.
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride structure
1211617-03-6 structure
商品名:Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride
CAS番号:1211617-03-6
MF:C14H19N2O2F.2[HCl]
メガワット:339.23314
CID:1081549
PubChem ID:45789710

Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride 化学的及び物理的性質

名前と識別子

    • Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride
    • methyl 4-amino-1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate,dihydrochloride
    • 1211617-03-6
    • methyl 4-amino-1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate;dihydrochloride
    • Methyl 4-amino-1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate--hydrogen chloride (1/2)
    • 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylic acid methyl ester 2HCl
    • DTXSID10671962
    • 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylic acid methyl ester dihydrochloride
    • 4-AMINO-1-(4-FLUORO-BENZYL)-PIPERIDINE-4-CARBOXYLIC ACID METHYL ESTER DIHYDROCHLORIDE
    • METHYL 4-AMINO-1-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXYLATE DIHYDROCHLORIDE
    • インチ: InChI=1S/C14H19FN2O2.2ClH/c1-19-13(18)14(16)6-8-17(9-7-14)10-11-2-4-12(15)5-3-11;;/h2-5H,6-10,16H2,1H3;2*1H
    • InChIKey: ZIHHSILLJOGVJP-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)F)N.Cl.Cl

計算された属性

  • せいみつぶんしりょう: 338.0964115g/mol
  • どういたいしつりょう: 338.0964115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 309
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų

Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM179051-1g
methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride
1211617-03-6 95%
1g
$823 2023-01-19
Alichem
A129004161-1g
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride
1211617-03-6 95%
1g
$906.40 2023-09-04
Chemenu
CM179051-1g
methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride
1211617-03-6 95%
1g
$823 2021-08-05

Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride 関連文献

Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochlorideに関する追加情報

Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride (CAS No. 1211617-03-6): A Comprehensive Overview

Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride, a compound with the chemical identifier CAS No. 1211617-03-6, has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their role in the development of various therapeutic agents. The presence of both amino and carboxylate functional groups, along with a fluorobenzyl substituent, makes this molecule a promising candidate for further investigation in drug discovery and development.

The< strong>Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride molecule exhibits a complex structural framework that contributes to its potential biological activity. The piperidine ring is a key pharmacophore in many bioactive molecules, and its modifications can significantly influence the compound's interactions with biological targets. The introduction of a fluorine atom at the para position of the benzyl group enhances the electronic properties of the molecule, potentially affecting its binding affinity and metabolic stability.

Recent studies have highlighted the importance of fluorinated aromatic rings in medicinal chemistry due to their ability to improve drug-like properties such as lipophilicity, solubility, and metabolic stability. The< strong>fluorobenzyl moiety in Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride may contribute to these desirable characteristics, making it an attractive scaffold for designing novel therapeutic agents.

In addition to its structural features, Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride has shown potential in preclinical studies as a precursor for more complex derivatives. Researchers have been exploring its utility in synthesizing analogs with enhanced pharmacological profiles. The< strong>amino and< strong>carboxylate groups provide multiple sites for chemical modification, allowing for the creation of libraries of compounds with tailored biological activities.

The dihydrochloride salt form of this compound enhances its solubility and stability, which are critical factors for pharmaceutical applications. Improved solubility can lead to better bioavailability and more effective drug delivery systems. Furthermore, the salt form can facilitate the compound's formulation into various dosage forms, including oral tablets and injectable solutions.

Current research in the field of neuropharmacology has identified piperidine derivatives as potential candidates for treating neurological disorders due to their ability to interact with central nervous system receptors. Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride may exhibit similar properties, making it a valuable compound for further investigation in this area. Studies have suggested that modifications within the piperidine ring can modulate receptor binding affinity and selectivity, which are crucial for developing drugs with minimal side effects.

The< strong>Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride molecule also has implications in the development of anti-inflammatory agents. Piperidine derivatives have been reported to inhibit inflammatory pathways by interacting with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of both< strong>amino and< strong>carboxylate groups may enhance its ability to modulate these pathways effectively.

In conclusion, Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and structural features makes it a valuable scaffold for designing novel therapeutic agents. Further studies are warranted to explore its pharmacological properties and develop new applications in medicine.

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